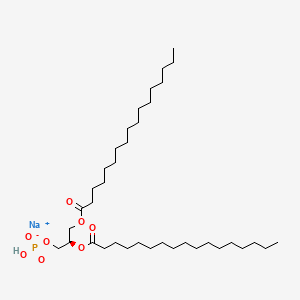

Sodium (2R)-2,3-bis(heptadecanoyloxy)propyl hydrogen phosphate

描述

Phosphatidic acid (PA), a phospholipid is a minor component of the phospholipid pool. It is made up of two fatty acids and a phosphate group and are covalently attached with the help of ester linkage to a glycerol molecule. PA is an important constituent of cell membranes.

生化分析

Biochemical Properties

It is known that glycerophospholipids, such as this compound, act as regulators of various enzyme activities and can be used as biological markers to indicate pathological states .

Cellular Effects

It is known that phosphatidic acid (PA), a major component of cell membranes, has been implicated in many aspects of animal cell biochemistry and physiology, including cell proliferation and differentiation, cell transformation, tumor progression, and survival signaling .

Molecular Mechanism

It is known that phosphatidic acid (PA), a class of compounds to which this compound belongs, plays a key role in mTOR signaling in mammalian targets .

生物活性

Sodium (2R)-2,3-bis(heptadecanoyloxy)propyl hydrogen phosphate is a phospholipid derivative that exhibits various biological activities, making it a compound of interest in pharmaceutical and biomedical research. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a glycerol backbone with two heptadecanoyloxy groups and a phosphate moiety. The molecular formula is , and its molecular weight is approximately 436.6 g/mol. The presence of long-chain fatty acids contributes to its amphiphilic nature, which is critical for its biological functions.

This compound primarily functions through the following mechanisms:

- Membrane Interaction : The compound integrates into cellular membranes due to its lipid nature, influencing membrane fluidity and permeability.

- Signal Transduction : It has been shown to modulate signaling pathways associated with cell growth and differentiation. Specifically, it may activate protein kinase C (PKC) pathways, which are crucial for various cellular responses .

- Immune Modulation : There is evidence suggesting that this compound can enhance immune responses by activating specific immune cell types, such as T-cells and natural killer (NK) cells .

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of this compound. In vitro experiments demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves inducing apoptosis through caspase activation and modulation of the Bcl-2 family proteins .

Neuroprotective Effects

Research has also indicated neuroprotective effects in models of neurodegeneration. In animal studies, the compound exhibited the ability to reduce oxidative stress markers and improve cognitive function in models of Alzheimer's disease . This suggests potential therapeutic applications in neurodegenerative disorders.

Case Studies

-

Breast Cancer Cell Line Study :

- Objective : To evaluate the cytotoxic effects on MCF-7 breast cancer cells.

- Methodology : Cells were treated with varying concentrations of this compound.

- Findings : A dose-dependent decrease in cell viability was observed, with significant apoptosis noted at higher concentrations after 48 hours of treatment .

- Neuroprotection in Alzheimer's Model :

Safety and Toxicity

Toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are required to establish long-term effects and potential interactions with other pharmaceuticals.

属性

IUPAC Name |

sodium;[(2R)-2,3-di(heptadecanoyloxy)propyl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H73O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-36(38)43-33-35(34-44-46(40,41)42)45-37(39)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h35H,3-34H2,1-2H3,(H2,40,41,42);/q;+1/p-1/t35-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAELRFKIVVBNTO-RUQJKXHKSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCCCCCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)[O-])OC(=O)CCCCCCCCCCCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H72NaO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20677132 | |

| Record name | Sodium (2R)-2,3-bis(heptadecanoyloxy)propyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

698.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154804-54-3 | |

| Record name | Sodium (2R)-2,3-bis(heptadecanoyloxy)propyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。